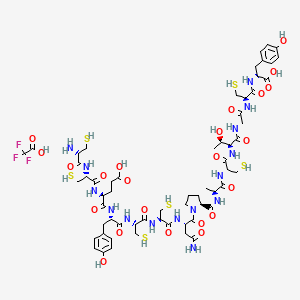

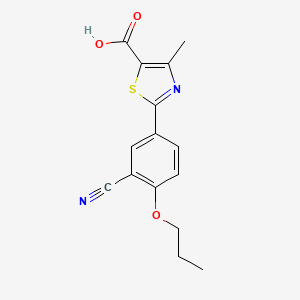

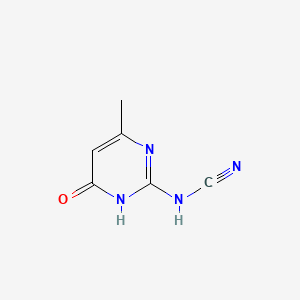

![molecular formula C8H13N3 B1460650 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 929971-57-3](/img/structure/B1460650.png)

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Descripción general

Descripción

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is a scaffold for designing biologically active compounds . It’s an attractive compound in medicinal chemistry due to the formation of four possible stereoisomers during reduction .

Synthesis Analysis

The most common method to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry . The formation of only syn-isomers has been described in the literature . This compound can be synthesized by reacting 3-diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C .Molecular Structure Analysis

The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . In turn, the bicyclic core in the trans-configuration represents a conformationally labile system .Chemical Reactions Analysis

The reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine results in the formation of anti-configured isomers along with syn-isomers . Long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a key structural element in several pharmacologically active compounds. Its derivatives, including 5,7-dimethyl variants, are explored for their potential as therapeutic agents due to their diverse biological activities . They are particularly significant in the design of small molecules that can serve as selective drug candidates, with the ability to adjust to the active sites of target proteins .

Drug Design and Development

In pharmacology, the structural motif of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine is utilized to create new drugs with selective action. This compound class has shown promise in the development of NMDA receptor antagonists, which are crucial in treating neurodegenerative diseases .

Agriculture

The pyrazolo[1,5-a]pyrimidine derivatives are investigated for their use in agrochemicals. Their biological activity makes them suitable candidates for developing new pesticides and herbicides that can enhance crop protection strategies .

Material Science

In material science, these compounds’ unique chemical properties are harnessed to develop new materials with specific functionalities. Their potential in creating novel polymers or coatings that could have advanced applications is being explored .

Environmental Science

The derivatives of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine may also find applications in environmental science. Their ability to interact with various biological systems could lead to the development of new methods for bioremediation or as indicators for environmental monitoring .

Biochemistry

In biochemistry, the compound’s role is pivotal in studying enzyme-substrate interactions and the synthesis of biologically active molecules. It serves as a model compound for understanding the biochemical pathways and mechanisms of action within living organisms .

Synthetic Organic Chemistry

The compound is used in synthetic organic chemistry to develop new synthetic routes and methodologies. Its reactivity patterns are valuable for constructing complex molecules, which can lead to the discovery of new reactions and catalytic processes .

Analytical Chemistry

In analytical chemistry, 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine derivatives can be used as standards or reagents in various analytical techniques. Their stability and reactivity make them suitable for use in spectroscopic analysis and chromatography .

Mecanismo De Acción

Target of Action

The primary target of 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the ATP-binding sites of proteins . This compound acts as an adenine mimetic, binding to these sites and influencing the function of the proteins .

Mode of Action

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine interacts with its targets by adjusting to the active site of the desired target . This is facilitated by its structural lability due to the low energy of the conformational transition .

Biochemical Pathways

The compound is involved in the reduction of pyrazolopyrimidines with complex hydrides . This process results in the reduction of the pyrimidine ring in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo [1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .

Pharmacokinetics

The compound’s ability to adjust to the active site of the desired target suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine’s action are largely dependent on the specific proteins it targets. Given its role as an adenine mimetic, it is likely to influence a variety of cellular processes by modulating the activity of ATP-dependent proteins .

Action Environment

It is known that the compound’s bicyclic core in the trans-configuration represents a conformationally labile system . This suggests that factors affecting molecular conformation, such as temperature and pH, could potentially influence the compound’s action.

Direcciones Futuras

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules indicates promising future directions . Their structural lability due to the low energy of the conformational transition allows them to adjust to the active site of the desired target .

Propiedades

IUPAC Name |

5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSZWPCRKZTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C(=CC=N2)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585532 | |

| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

CAS RN |

929971-57-3 | |

| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

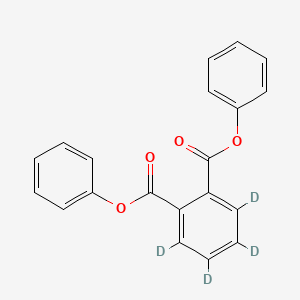

![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)

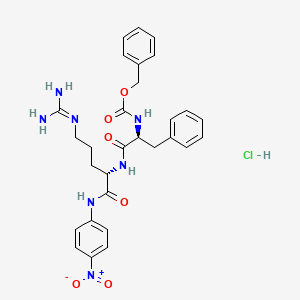

![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)